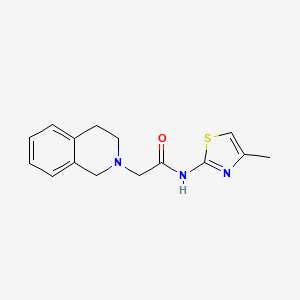![molecular formula C18H13F2N3O B4550994 4-(difluoromethyl)-6-(2-furyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4550994.png)
4-(difluoromethyl)-6-(2-furyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
Vue d'ensemble
Description
4-(difluoromethyl)-6-(2-furyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C18H13F2N3O and its molecular weight is 325.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.10266837 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Properties
The compound 4-(difluoromethyl)-6-(2-furyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine has been studied for its synthetic pathways and antimicrobial properties. In one study, the synthesis involved the reaction of 1,1′-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with various aromatic aldehydes, including furfural, to yield corresponding α,β-unsaturated ketones. Further reactions yielded derivatives including bis[6-(2-furyl)-1H-pyrazolo[3,4-b]pyridin-3-amine], highlighting the versatility of this compound in synthetic chemistry. Antimicrobial evaluations revealed the potential of these products against a range of microbial agents, indicating the compound's relevance in the development of new antimicrobial agents (Altalbawy, 2013).
Coordination Chemistry and Applications
The coordination chemistry of pyrazolo[3,4-b]pyridine derivatives, like this compound, has been explored for various applications, including luminescent materials for biological sensing and iron complexes with unique thermal and photochemical properties. These studies underline the compound's potential in creating advanced materials with specific electronic and photophysical properties, suitable for high-tech applications in sensing and material science (Halcrow, 2005).
Antioxidant and Antimicrobial Activities
The antioxidant and antimicrobial activities of novel pyrazolo[3,4-b]pyridine derivatives, including those related to this compound, have been investigated. These compounds exhibited significant antioxidant properties and demonstrated potent antimicrobial effects against various pathogens, showcasing their potential in pharmaceutical applications aimed at treating oxidative stress-related diseases and infections (Bonacorso et al., 2015).
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of heteroleptic tris-cyclometalated iridium(III) complexes derived from pyrazolo[3,4-b]pyridine derivatives have been studied, revealing insights into how the structural modifications, including fluorination and pyrazole substitution, affect their electronic properties. This research is crucial for the design of new materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs), offering a pathway to tailor material properties for specific applications (Dedeian et al., 2005).
Propriétés
IUPAC Name |
4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O/c1-11-16-13(17(19)20)10-14(15-8-5-9-24-15)21-18(16)23(22-11)12-6-3-2-4-7-12/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNNIUXCVOCDAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4550915.png)
![[4-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B4550918.png)
![ISOPROPYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4550920.png)
![5,6-dimethyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B4550923.png)
![ethyl 4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate](/img/structure/B4550926.png)


![[3-(4-chlorophenyl)prop-2-en-1-yl]isopropylamine hydrochloride](/img/structure/B4550953.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4550975.png)
![2-{[butyl(ethyl)amino]carbonyl}phenyl acetate](/img/structure/B4550982.png)
![N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4551000.png)
![7-Methylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,7,11(15)-tetraene-5-thione](/img/structure/B4551008.png)
![(4Z)-4-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-propylsulfanyl-1,3-thiazol-5-one](/img/structure/B4551014.png)

